Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
Nom du produit:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Numéro CAS:91142-58-4
Le MF:C11H12O2
Mégawatts:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • MDL: MFCD16658798
    • Piscine à noyau: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • La clé Inchi: VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • Sourire: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Propriétés calculées

  • Qualité précise: 176.083729621g/mol
  • Masse isotopique unique: 176.083729621g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 1
  • Complexité: 208
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-1699582-1.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
1.0g
$449.0 2025-02-20
Enamine
EN300-1699582-0.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.5g
$351.0 2025-02-20
Enamine
EN300-1699582-0.1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.1g
$155.0 2025-02-20
Enamine
EN300-1699582-5.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
5.0g
$1780.0 2025-02-20
TRC
M313733-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
100mg
$ 295.00 2022-06-04
Alichem
A079000161-1g
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$364.14 2023-08-31
Enamine
EN300-1699582-0.05g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.05g
$105.0 2025-02-20
Enamine
EN300-1699582-2.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
2.5g
$948.0 2025-02-20
1PlusChem
1P00H3I4-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
50mg
$186.00 2024-04-20
Aaron
AR00H3QG-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
500mg
$508.00 2025-01-24

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Méthode de production 2

Conditions de réaction
Référence
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Référence
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Méthode de production 5

Conditions de réaction
Référence
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Référence
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Méthode de production 7

Conditions de réaction
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Référence
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
A950487
Pureté:99%/99%/99%/99%/99%
Quantité:250.0mg/500.0mg/1.0g/5.0g/10.0g
Prix ($):180.0/301.0/450.0/1351.0/2252.0